molecular formula C11H15NO2 B556679 3,4-Dimethyl-L-Phenylalanine CAS No. 142995-28-6

3,4-Dimethyl-L-Phenylalanine

Cat. No. B556679
M. Wt: 193.24 g/mol
InChI Key: PHTDECHKNDJYMG-JTQLQIEISA-N
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Description

3,4-Dimethyl-L-Phenylalanine is a derivative of the amino acid phenylalanine . It is an important intermediate for the synthesis of various compounds .


Synthesis Analysis

The synthesis of 3,4-Dimethyl-L-Phenylalanine involves multiple steps. A study has shown that the yield of phenylalanine increased 3.0 and 2.1 times when the concentrations of shikimate kinase (AroL) and 5-enolpyruvoyl shikimate 3-phosphate (EPSP) synthase (AroA) were increased 2.5 times . Overexpression of gene ridA could further increase phenylpyruvate production by 16.3%, reaching up to 5 g/L .


Molecular Structure Analysis

The molecular formula of 3,4-Dimethyl-L-Phenylalanine is C11H15NO2 . The InChI code is 1S/C11H15NO2/c1-7-3-4-9 (5-8 (7)2)6-10 (12)11 (13)14/h3-5,10H,6,12H2,1-2H3, (H,13,14)/t10-/m0/s1 .


Chemical Reactions Analysis

The engineered L-phenylalanine biosynthesis pathway comprises two modules: in the first module, aromatic precursors and glycine were converted into phenylpyruvate, the key precursor for L-phenylalanine . The second module catalyzed phenylpyruvate to L-phenylalanine .

Scientific Research Applications

  • Computational Analysis of L-Phenylalanine Conformations : Research by Purushotham, Vijay, & Sastry (2012) in the Journal of Computational Chemistry involved computational investigation of various conformations of L-Phenylalanine and its ionized counterparts. They studied different nonbonded interactions impacting the stability of these structures, which is crucial in understanding the conformational orientations of amino acids (Purushotham, Vijay, & Sastry, 2012).

  • In Vitro and In Vivo Analysis for Phenylalanine Production : Ding et al. (2016) in Scientific Reports developed an in vitro system for investigating phenylalanine biosynthesis in E. coli, which is important for both food and medicinal applications. This study helps in understanding the production of L-Phenylalanine, contributing to the optimization of its synthesis (Ding et al., 2016).

  • Phenylalanine Hydroxylase Studies : Cotton (1971) in Biochimica et Biophysica Acta purified components of phenylalanine hydroxylase, which is involved in the hydroxylation of phenylalanine to tyrosine. This enzyme is crucial in understanding metabolic pathways related to amino acids (Cotton, 1971).

  • Role of Phenylalanine Ammonia Lyase : A review by MacDonald & D'Cunha (2007) in Biochemistry and Cell Biology discussed the role of Phenylalanine Ammonia Lyase in catalyzing the transformation of L-Phenylalanine to trans-cinnamic acid. This enzyme has significant applications in clinical, industrial, and biotechnological fields, including the production of L-Phenylalanine (MacDonald & D'Cunha, 2007).

  • Aromatic Amino Acid Hydroxylases Study : Hufton, Jennings, & Cotton (1995) in The Biochemical Journal explored the structural and functional aspects of aromatic amino acid hydroxylases, which include enzymes like phenylalanine hydroxylase. Their research contributes to understanding the catabolization of phenylalanine (Hufton, Jennings, & Cotton, 1995).

  • Inhibition of Amino Acid Decarboxylases : Smissman, Inloes, El-Antably, & Shaffer (1976) in Journal of Medicinal Chemistry synthesized derivatives of amino acids, including L-Phenylalanine, to study their inhibition of amino acid decarboxylases. This research is vital for understanding the inhibition mechanisms of enzymes associated with amino acids (Smissman et al., 1976).

  • Genetic Engineering for L-Phenylalanine Production : Liu et al. (2018) in BMC Biotechnology engineered E. coli to enhance L-Phenylalanine biosynthesis. This study is significant for biotechnological production of aromatic amino acids and their derivatives (Liu et al., 2018).

  • L-Phenylalanine Dehydrogenase Study : Vanhooke et al. (1999) in Biochemistry analyzed the molecular structure of L-Phenylalanine dehydrogenase, revealing insights into the oxidative deamination mechanism of this enzyme. This information is crucial for understanding enzyme-mediated transformations of amino acids (Vanhooke et al., 1999).

properties

IUPAC Name

(2S)-2-amino-3-(3,4-dimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-3-4-9(5-8(7)2)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTDECHKNDJYMG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595332
Record name 3,4-Dimethyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-L-Phenylalanine

CAS RN

142995-28-6
Record name 3,4-Dimethyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Nakajima, Y Sakurai, E Matsuda… - Bioscience …, 2013 - jstage.jst.go.jp
The hydroxyl-and superoxide-radical-eliminating ability of water-soluble biosubstances was examined by ESR combined with the spin-trapping method, indicating a median inhibitory …
Number of citations: 8 www.jstage.jst.go.jp
A Nakajima, E Matsuda, Y Masuda, K Tajima… - Applied Magnetic …, 2013 - Springer
The oxygen radical absorbance capacity (ORAC) values of various water-soluble biosubstances using the ORAC-electron spin resonance (ESR) assay were examined, and an …
Number of citations: 4 link.springer.com

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